Biphenyl-4,4'-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone}
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Overview
Description
2-{4’-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]-[1,1’-BIPHENYL]-4-CARBONYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex heterocyclic compound. It belongs to the thieno[2,3-b]pyridine family, known for their pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine derivatives often involves multicomponent reactions. One common method starts with 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as key intermediates . For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4’-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]-[1,1’-BIPHENYL]-4-CARBONYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{4’-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]-[1,1’-BIPHENYL]-4-CARBONYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activities. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar pharmacological properties.
Thieno[3,4-b]pyridine: Known for its biological activities and used in similar research applications.
Uniqueness
2-{4’-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]-[1,1’-BIPHENYL]-4-CARBONYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its dual thieno[2,3-b]pyridine moieties contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C36H34N4O2S2 |
---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
[4-[4-[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carbonyl]phenyl]phenyl]-[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone |
InChI |
InChI=1S/C36H34N4O2S2/c1-19(2)17-25-13-15-27-29(37)33(43-35(27)39-25)31(41)23-9-5-21(6-10-23)22-7-11-24(12-8-22)32(42)34-30(38)28-16-14-26(18-20(3)4)40-36(28)44-34/h5-16,19-20H,17-18,37-38H2,1-4H3 |
InChI Key |
HYDUSLOJMIMKGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=C(C6=C(S5)N=C(C=C6)CC(C)C)N)N |
Origin of Product |
United States |
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